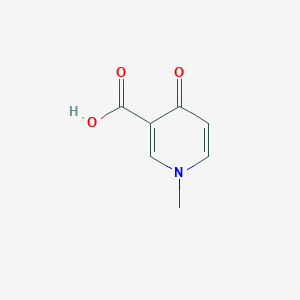
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 g/mol . The IUPAC name for this compound is 1-methyl-4-oxopyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h2-4H,1H3,(H,10,11) . The canonical SMILES structure is CN1C=CC(=O)C(=C1)C(=O)O .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 57.6 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors . It has a rotatable bond count of 1 . The XLogP3-AA value is 0.6, indicating its partition coefficient between octanol and water .Wissenschaftliche Forschungsanwendungen
Antihypertensive Agents
1,4-Dihydropyridines are widely used in the treatment of hypertension. They act as allosteric modulators influencing L-type voltage-dependent Ca2+ channels activation, inhibiting the entry of Ca2+ ions through voltage-gated Ca2+ channels into both cardiac and vascular smooth muscles .
Anti-Trypanosomal Activity
These compounds have been studied for their potential action against Trypanosoma cruzi cysteine protease cruzain. Molecular docking followed by evaluation of cytotoxicity and anti-trypanosomal activity has been conducted to understand their mode of action .
Anticancer Properties
Recent studies have highlighted the anticancer properties of 1,4-dihydropyridines. They are considered promising candidates in drug development and discovery for their potential therapeutic effects against various cancers .
Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatory properties of 1,4-dihydropyridines have been documented. Their ability to treat infections and reduce inflammation makes them valuable in medicinal chemistry .
Alzheimer’s Disease Treatment
There is evidence suggesting the potential of 1,4-dihydropyridines in treating Alzheimer’s disease. Their role in neuroprotection and cognitive enhancement is being explored .
Synthesis Conditions and Drug Development
The synthesis conditions for 1,4-dihydropyridines are crucial for their application in drug development. Studies focus on optimizing these conditions to enhance the efficacy and safety of these compounds .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is AP-1-mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid interacts with its target by blocking AP-1-mediated luciferase activity . This interaction implies that the compound has an anti-inflammatory function .
Biochemical Pathways
Given its anti-inflammatory function, it is likely that it impacts pathways related to inflammation and immune response .
Result of Action
The molecular and cellular effects of 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid’s action are primarily its anti-inflammatory effects . By blocking AP-1-mediated luciferase activity, it can potentially reduce inflammation and modulate immune response .
Eigenschaften
IUPAC Name |
1-methyl-4-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPMLQVMDQQNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
CAS RN |
10561-89-4 | |
| Record name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




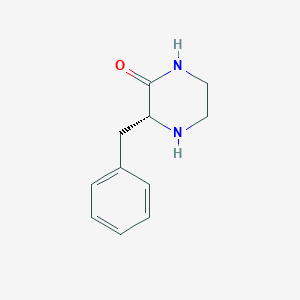

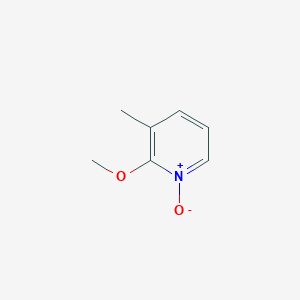
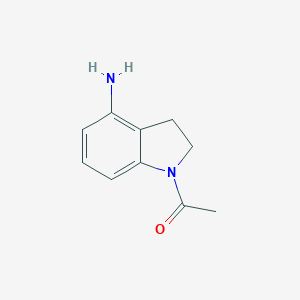
![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)
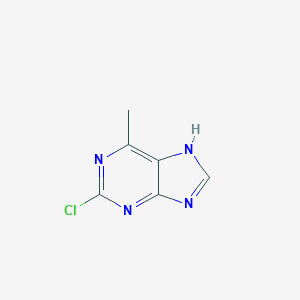


![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)
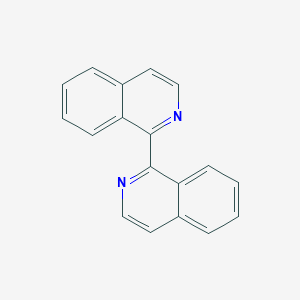
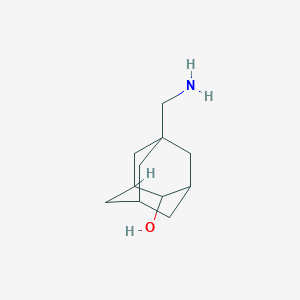

![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)